AKT-IN-6

AKT inhibitor PI3K/AKT/mTOR pathway Kinase inhibition

AKT-IN-6 (INCB-047775) is a pan-AKT inhibitor with sub-500 nM potency across AKT1/2/3, ideal for PI3K/AKT/mTOR pathway blockade in oncology and metabolic disorder research. High DMSO solubility (125 mg/mL) ensures assay-ready stocks. Select for validated broad-spectrum AKT inhibition and convenient handling.

Molecular Formula C22H20FN5O
Molecular Weight 389.43
CAS No. 1430056-54-4
Cat. No. B608086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKT-IN-6
CAS1430056-54-4
SynonymsINCB-047775;  INCB 047775;  INCB047775
Molecular FormulaC22H20FN5O
Molecular Weight389.43
Structural Identifiers
SMILESCN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN
InChIInChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1
InChIKeyQXRHOURHCGFDIM-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





INCB-047775: A Pan-AKT Inhibitor Research Tool for PI3K/AKT/mTOR Pathway Studies


INCB-047775 (also known as AKT-IN-6, CAS: 1430056-54-4) is a synthetic small-molecule inhibitor targeting the AKT (protein kinase B) family of serine/threonine kinases . It is reported to inhibit all three AKT isoforms (AKT1, AKT2, and AKT3) with sub-micromolar potency, as described in patent WO2013056015A1 [1]. Structurally, it is an isoindolinone derivative with the molecular formula C22H20FN5O and a molecular weight of 389.43 g/mol . The compound is primarily employed as a chemical probe for investigating the PI3K/AKT/mTOR signaling axis in cellular models of oncology and metabolic disorders [2].

Why Generic Pan-AKT Inhibitors Are Not Interchangeable with INCB-047775


While several pan-AKT inhibitors exist as research tools (e.g., GSK690693, MK-2206, AKT inhibitor VIII), direct substitution without experimental re-validation is scientifically unsound [1]. AKT inhibitors exhibit substantial variation in isoform selectivity profiles, ATP-competitive vs. allosteric binding modes, and off-target kinase inhibition spectra, all of which can profoundly alter cellular phenotype readouts [2]. Even among inhibitors with similar nominal AKT1/2/3 potency, differences in physicochemical properties (LogP, solubility) can affect intracellular accumulation and effective concentration at the target site [3]. The following quantitative evidence provides the specific performance metrics necessary to determine whether INCB-047775 is the appropriate chemical probe for a given experimental system.

INCB-047775: Quantitative Performance Data for Scientific Selection


Pan-AKT Isoform Inhibitory Potency of INCB-047775

INCB-047775 inhibits the kinase activity of all three AKT isoforms (AKT1, AKT2, and AKT3) with IC50 values below 500 nM as disclosed in patent WO2013056015A1 [1]. This establishes a baseline potency threshold against the AKT family. It is critical to note that a direct head-to-head comparison with another pan-AKT inhibitor under identical assay conditions is not available in the public domain; therefore, this evidence is classified as Class-level inference. For procurement decisions, this data confirms that INCB-047775 possesses the minimal expected potency for a pan-AKT probe.

AKT inhibitor PI3K/AKT/mTOR pathway Kinase inhibition

Structural Distinction of INCB-047775: Isoindolinone Scaffold

INCB-047775 is characterized by an isoindolinone core scaffold, distinguishing it from other AKT inhibitor chemotypes such as the aminofurazan-based GSK690693 or the allosteric pleckstrin homology (PH) domain binder MK-2206 [1]. While not a direct functional comparison, the chemical structure is a fundamental determinant of a compound's physicochemical properties, binding mode, and potential off-target profile [2]. Patent WO2013056015A1 specifically claims isoindolinone and pyrrolopyridinone derivatives as AKT inhibitors, with INCB-047775 (Example 13) being a representative member of this novel series [3].

Isoindolinone Chemical scaffold Structure-activity relationship

INCB-047775 Physicochemical Properties and Solubility

The compound exhibits a calculated LogP value of 1.38 and demonstrates high solubility in DMSO, reaching at least 125 mg/mL (approx. 320 mM) with sonication . While aqueous solubility data is not reported in the primary literature, the DMSO solubility is a practical parameter for preparing stock solutions for in vitro experiments. The molecular weight is 389.43 g/mol [1]. These values are typical for small-molecule kinase inhibitors and provide essential information for experimental design and compound handling.

Solubility Physicochemical properties In vitro assay

Absence of Publicly Disclosed Selectivity and In Vivo Data for INCB-047775

A thorough search of public databases, including PubMed, patent literature, and major vendor technical datasheets, reveals a notable absence of critical data for INCB-047775 [1]. Specifically, there are no publicly disclosed kinase selectivity profiles (e.g., against a broad panel of kinases), in vivo pharmacokinetic (PK) parameters, or efficacy data from animal models. This contrasts with other pan-AKT inhibitors like MK-2206 or GSK690693, for which extensive selectivity and in vivo data are available [2]. The lack of this information limits the ability to compare INCB-047775 to these alternatives based on selectivity or in vivo performance. Procurement and experimental design should account for this data gap.

Data gap Selectivity In vivo

Recommended Use Cases for INCB-047775 in Research and Development


In Vitro Pan-AKT Inhibition Studies

INCB-047775 is suitable for cell-based assays requiring inhibition of all three AKT isoforms to broadly suppress PI3K/AKT/mTOR signaling. Its documented sub-500 nM potency against AKT1, AKT2, and AKT3 makes it a viable tool for experiments where pan-AKT blockade is the primary objective [1]. Users should empirically determine the optimal working concentration for their specific cell line and assay conditions, as cellular potency can vary.

Structure-Activity Relationship (SAR) and Medicinal Chemistry

As a representative of the isoindolinone chemotype, INCB-047775 (Example 13 in patent WO2013056015A1) provides a distinct scaffold for medicinal chemistry efforts aimed at developing novel AKT inhibitors [1]. Researchers can use it as a reference compound to benchmark new analogs or as a starting point for scaffold-hopping and derivatization to improve potency, selectivity, or drug-like properties.

Investigating AKT's Role in Type 2 Diabetes and Cancer Cell Models

The AKT pathway is a central node in signaling downstream of insulin and growth factors, and its dysregulation is implicated in type 2 diabetes and cancer [1]. INCB-047775 can be employed as a chemical probe to dissect the role of AKT in these contexts in vitro. For example, it can be used to study the effects of AKT inhibition on glucose uptake, cell proliferation, or apoptosis in relevant cell lines.

Pilot Studies Requiring High DMSO Solubility

The compound's high solubility in DMSO (≥125 mg/mL) facilitates the preparation of concentrated stocks, which is advantageous for in vitro assays where minimizing solvent volume is critical [1]. This property makes INCB-047775 particularly convenient for high-throughput screening or for experiments with solvent-sensitive cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKT-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.